molecular formula C20H24ClNO3 B2360661 2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE CAS No. 1797087-63-8

2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE

Cat. No.: B2360661
CAS No.: 1797087-63-8
M. Wt: 361.87
InChI Key: SFFDSYACCMLLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate reagent, such as an alkyl halide, to form the chlorophenoxy intermediate.

    Introduction of the methoxy group: The chlorophenoxy intermediate is then reacted with a methoxy-containing reagent, such as methanol, under suitable conditions to introduce the methoxy group.

    Formation of the amide bond: The final step involves the reaction of the intermediate with an amine, such as 2-methoxy-2-(o-tolyl)ethylamine, to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-methoxy-2-(p-tolyl)ethyl)-2-methylpropanamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    2-(4-chlorophenoxy)-N-(2-ethoxy-2-(o-tolyl)ethyl)-2-methylpropanamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE is unique due to the specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the chlorophenoxy, methoxy, and tolyl groups allows for diverse reactivity and interactions, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3/c1-14-7-5-6-8-17(14)18(24-4)13-22-19(23)20(2,3)25-16-11-9-15(21)10-12-16/h5-12,18H,13H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFDSYACCMLLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.